4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine
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Overview
Description
4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diethoxyphenyl group and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under basic conditions.
Introduction of the diethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the diethoxyphenyl group is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .
Scientific Research Applications
4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyphenyl derivatives: These compounds share the diethoxyphenyl group and exhibit similar chemical properties and reactivity.
Isoxazole derivatives:
Uniqueness
4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is unique due to the specific combination of the diethoxyphenyl group and the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H18N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)13-9(3)16-19-14(13)15/h6-8H,4-5,15H2,1-3H3 |
InChI Key |
FXJQAJLOESXTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(ON=C2C)N)OCC |
Origin of Product |
United States |
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